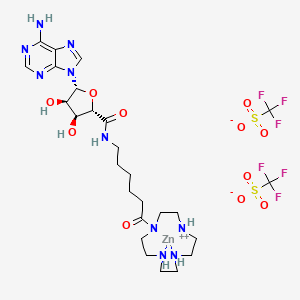
Uba5-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uba5-IN-1 is a selective inhibitor of the enzyme ubiquitin-like modifier activating enzyme 5 (UBA5). This compound has shown significant potential in inhibiting cell proliferation, particularly in cancer cells that highly express UBA5 .
Preparation Methods
The synthetic route for Uba5-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The compound is synthesized through a series of reactions, including condensation, cyclization, and purification steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings . Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Uba5-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions could produce reduced forms of the compound .
Scientific Research Applications
Uba5-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the ufmylation pathway and its role in cellular processes. In biology, this compound helps researchers understand the function of UBA5 in development and stress responses. In medicine, this compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells that overexpress UBA5 . Additionally, this compound is used in industry for the development of new therapeutic agents targeting the ufmylation pathway .
Mechanism of Action
The mechanism of action of Uba5-IN-1 involves the inhibition of UBA5, which is the enzyme responsible for activating ubiquitin-fold modifier 1 (UFM1). This compound binds to the active site of UBA5, preventing the activation of UFM1 and subsequent ufmylation of target proteins . This inhibition disrupts the ufmylation pathway, leading to various cellular effects, including the induction of autophagy and apoptosis in cancer cells . The molecular targets and pathways involved in this mechanism include the UBA5-UFM1 complex and downstream signaling pathways regulated by ufmylation .
Comparison with Similar Compounds
Uba5-IN-1 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting UBA5. Similar compounds include other inhibitors of ubiquitin-like modifier activating enzymes, such as inhibitors of ubiquitin-activating enzyme E1 and SUMO-activating enzyme E1. this compound stands out due to its specific targeting of the UBA5 enzyme and its effectiveness in inhibiting cell proliferation in cancer cells . Other similar compounds may have broader activity profiles or lower selectivity, making this compound a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C26H40F6N10O11S2Zn |
|---|---|
Molecular Weight |
912.2 g/mol |
IUPAC Name |
zinc;(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-[6-oxo-6-(1,4,7,10-tetrazacyclododec-1-yl)hexyl]oxolane-2-carboxamide;trifluoromethanesulfonate |
InChI |
InChI=1S/C24H40N10O5.2CHF3O3S.Zn/c25-21-17-22(31-14-30-21)34(15-32-17)24-19(37)18(36)20(39-24)23(38)29-5-3-1-2-4-16(35)33-12-10-27-8-6-26-7-9-28-11-13-33;2*2-1(3,4)8(5,6)7;/h14-15,18-20,24,26-28,36-37H,1-13H2,(H,29,38)(H2,25,30,31);2*(H,5,6,7);/q;;;+2/p-2/t18-,19+,20-,24+;;;/m0.../s1 |
InChI Key |
DLPRYIVGTKSVTR-WAYDLRBYSA-L |
Isomeric SMILES |
C1CNCCN(CCNCCN1)C(=O)CCCCCNC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2] |
Canonical SMILES |
C1CNCCN(CCNCCN1)C(=O)CCCCCNC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


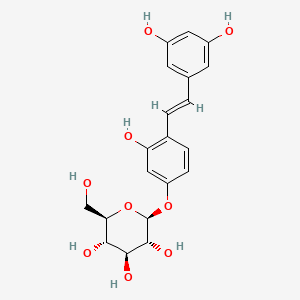
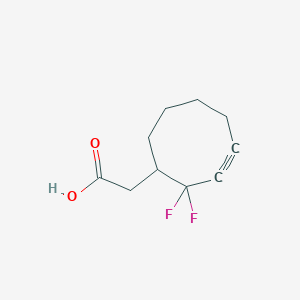
![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
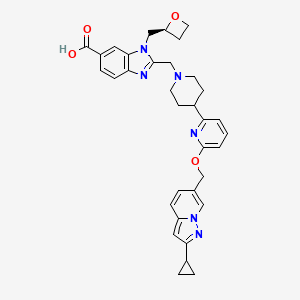
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
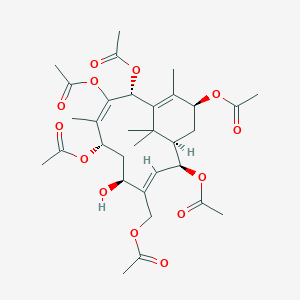

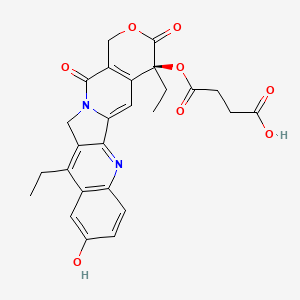
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
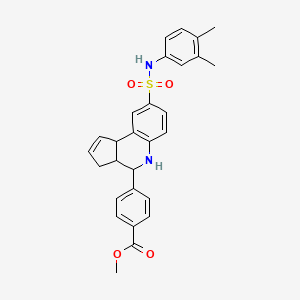
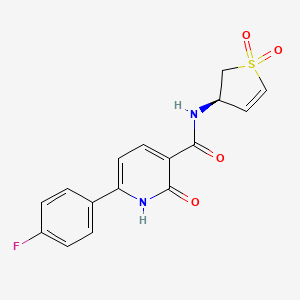
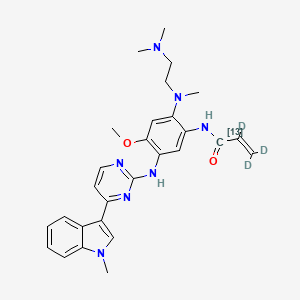
![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
